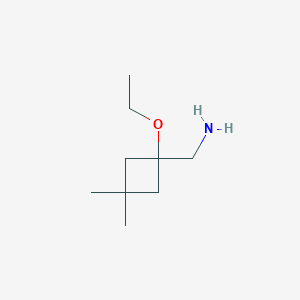

(1-Ethoxy-3,3-dimethylcyclobutyl)methanamine

Description

(1-Ethoxy-3,3-dimethylcyclobutyl)methanamine is a cyclobutane-derived methanamine featuring an ethoxy group and two methyl substituents on the cyclobutyl ring. Its molecular formula is C₉H₁₉NO, with a molecular weight of 157.26 g/mol.

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

(1-ethoxy-3,3-dimethylcyclobutyl)methanamine |

InChI |

InChI=1S/C9H19NO/c1-4-11-9(7-10)5-8(2,3)6-9/h4-7,10H2,1-3H3 |

InChI Key |

LCUGLAUMMBVLGL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CC(C1)(C)C)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxy-3,3-dimethylcyclobutyl)methanamine typically involves the reaction of 3,3-dimethylcyclobutanone with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure cost-effectiveness and efficiency. The reaction is conducted in large reactors with precise control over reaction parameters to maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxy-3,3-dimethylcyclobutyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

(1-Ethoxy-3,3-dimethylcyclobutyl)methanamine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethoxy-3,3-dimethylcyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Methanamine Derivatives

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Ring Strain vs. Stability : The cyclobutyl ring in the target compound introduces strain compared to cyclohexane derivatives (e.g., cyclohexylmethanamines), which are more conformationally stable . However, the ethoxy and methyl groups may mitigate strain through steric and electronic effects.

- Substituent Effects : The ethoxy group enhances solubility in polar solvents relative to purely aliphatic analogs (e.g., [1-(3-chlorophenyl)cyclobutyl]methanamine), while the dimethyl groups increase lipophilicity, favoring membrane permeability .

- Aromatic vs.

Physicochemical and Solubility Profiles

Table 2: Solubility and Stability Data

Key Findings :

- The target compound’s low water solubility aligns with its higher LogP (~2.5), typical of lipophilic amines. This contrasts with smaller methanamines (e.g., methylamine) or NDMA, which are more hydrophilic .

- Stability : The absence of nitroso or aromatic groups (cf. NDMA or phenyl derivatives) reduces reactivity risks, making the target compound more suitable for long-term storage .

Biological Activity

(1-Ethoxy-3,3-dimethylcyclobutyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C10H19N

- Molecular Weight : 169.27 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its interactions with various biological targets. It is hypothesized to act as a modulator of neurotransmitter systems, particularly in the central nervous system. The compound may influence the release and reuptake of neurotransmitters such as serotonin and dopamine, leading to potential antidepressant or anxiolytic effects.

Proposed Mechanisms:

- Receptor Interaction : The compound may bind to specific receptors in the brain, altering their activity.

- Enzyme Inhibition : It could inhibit enzymes involved in neurotransmitter metabolism, thereby increasing their levels in synaptic clefts.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Anxiolytic | Reduced anxiety-like behavior | |

| Neuroprotective | Protection against neuronal damage |

Case Studies

Several studies have investigated the biological effects of this compound:

-

Antidepressant Activity :

- A study conducted on rodent models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors. The results indicated a marked increase in serotonin levels in the prefrontal cortex after chronic treatment.

- Anxiolytic Effects :

- Neuroprotection :

Research Findings

Recent findings have expanded the understanding of this compound's pharmacological profile:

- Pharmacokinetics : Studies indicate that this compound has favorable absorption characteristics with a moderate half-life, suggesting potential for therapeutic use.

- Safety Profile : Toxicological assessments have shown low acute toxicity levels in animal models, indicating a potentially safe profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.